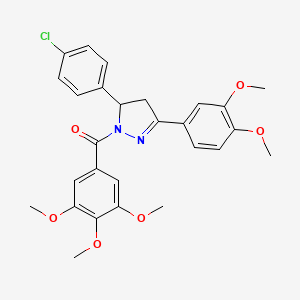
N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-bromo-4-metilfenil)-7-cloro-4-nitro-2,1,3-benzoxadiazol-5-amina es un compuesto orgánico complejo que pertenece a la clase de benzoxadiazoles.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de N-(3-bromo-4-metilfenil)-7-cloro-4-nitro-2,1,3-benzoxadiazol-5-amina típicamente involucra múltiples pasos, comenzando con materiales de partida fácilmente disponibles. Una ruta sintética común involucra los siguientes pasos:
Cada uno de estos pasos requiere condiciones de reacción específicas, como el uso de ácidos fuertes para la nitración, agentes halogenantes para la halogenación y fuentes de amina para la aminación.
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar la eficiencia y el rendimiento del producto deseado.
Análisis De Reacciones Químicas
Tipos de Reacciones
N-(3-bromo-4-metilfenil)-7-cloro-4-nitro-2,1,3-benzoxadiazol-5-amina puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El grupo nitro se puede oxidar aún más en condiciones específicas.
Reducción: El grupo nitro se puede reducir a un grupo amina utilizando agentes reductores.
Sustitución: Los átomos de halógeno (bromo y cloro) se pueden sustituir con otros grupos funcionales a través de reacciones de sustitución nucleofílica.
Reactivos y Condiciones Comunes
Oxidación: Agentes oxidantes fuertes como permanganato de potasio o trióxido de cromo.
Reducción: Agentes reductores como el gas hidrógeno con un catalizador de paladio o borohidruro de sodio.
Sustitución: Nucleófilos como aminas, tioles o alcóxidos.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la reducción del grupo nitro puede producir un derivado de amina, mientras que la sustitución de los átomos de halógeno puede producir varios benzoxadiazoles sustituidos.
Aplicaciones Científicas De Investigación
N-(3-bromo-4-metilfenil)-7-cloro-4-nitro-2,1,3-benzoxadiazol-5-amina tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas orgánicas más complejas.
Biología: Se investiga por sus posibles actividades biológicas, como las propiedades antimicrobianas o anticancerígenas.
Medicina: Se explora por sus posibles aplicaciones terapéuticas, incluido el desarrollo de fármacos.
Industria: Se utiliza en el desarrollo de materiales avanzados, como polímeros y colorantes.
Mecanismo De Acción
El mecanismo de acción de N-(3-bromo-4-metilfenil)-7-cloro-4-nitro-2,1,3-benzoxadiazol-5-amina involucra su interacción con objetivos y vías moleculares específicos. La presencia de múltiples grupos funcionales le permite interactuar con varias moléculas biológicas, potencialmente inhibiendo o activando enzimas o receptores específicos. El mecanismo exacto puede variar dependiendo de la aplicación y el objetivo específicos.
Comparación Con Compuestos Similares
Compuestos Similares
N-(3-metilfenil)-4-bromo-benzamida: Estructura similar pero carece de los grupos nitro y amina.
N-(3-bromo-4-metilfenil)-2-(4-clorofenil)-N-(1-metil-4-piperidinil)acetamida: Estructura similar con grupos funcionales adicionales.
Singularidad
N-(3-bromo-4-metilfenil)-7-cloro-4-nitro-2,1,3-benzoxadiazol-5-amina es única debido a la combinación de grupos bromo, cloro, nitro y amina en su estructura.
Propiedades
Fórmula molecular |
C13H8BrClN4O3 |
|---|---|
Peso molecular |
383.58 g/mol |
Nombre IUPAC |
N-(3-bromo-4-methylphenyl)-7-chloro-4-nitro-2,1,3-benzoxadiazol-5-amine |
InChI |
InChI=1S/C13H8BrClN4O3/c1-6-2-3-7(4-8(6)14)16-10-5-9(15)11-12(18-22-17-11)13(10)19(20)21/h2-5,16H,1H3 |
Clave InChI |
CTYPFTOOABYPMU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)NC2=C(C3=NON=C3C(=C2)Cl)[N+](=O)[O-])Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({N'-[(E)-[2-Hydroxy-3-(prop-2-EN-1-YL)phenyl]methylidene]hydrazinecarbonyl}(4-hydroxyphthalazin-1-YL)methyl)benzamide](/img/structure/B11641807.png)
![4-[(4-ethoxy-2-methylphenyl)carbonyl]-3-hydroxy-1-[2-(morpholin-4-yl)ethyl]-5-[4-(prop-2-en-1-yloxy)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11641815.png)
![3-[(Z)-(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(benzylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11641822.png)
![N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide](/img/structure/B11641827.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(5-methylfuran-2-yl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11641830.png)
![4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzenesulfonamide](/img/structure/B11641833.png)

![1-(4-Ethylbenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B11641852.png)

![4-chloro-2-{(E)-[2-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-methylhydrazinylidene]methyl}phenol](/img/structure/B11641864.png)
![(5E)-2-[4-(3-methylphenyl)piperazin-1-yl]-5-{[5-(3-nitrophenyl)furan-2-yl]methylidene}-1,3-thiazol-4(5H)-one](/img/structure/B11641868.png)
![3-(2-methoxyphenyl)-2-(prop-2-en-1-ylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11641880.png)
![(6Z)-2-butyl-6-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11641882.png)
